2-(1-adamantyl)-1H-benzimidazole

Descripción general

Descripción

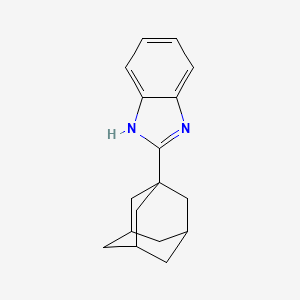

2-(1-Adamantyl)-1H-benzimidazole is a compound that combines the unique structural features of adamantane and benzimidazole Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while benzimidazole is a heterocyclic aromatic organic compound with significant biological activity

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-adamantyl)-1H-benzimidazole typically involves the condensation of 1-adamantylamine with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, with heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-(1-Adamantyl)-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Reduced derivatives with hydrogenated benzimidazole rings.

Substitution: Substituted benzimidazole derivatives with nitro or halogen groups.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of 2-(1-adamantyl)-1H-benzimidazole typically involves the cyclization of adamantane derivatives with aromatic amines. Research has demonstrated that the incorporation of the adamantyl group enhances the lipophilicity and conformational flexibility of the resulting compounds, which are crucial for biological activity . The structural properties can be analyzed using techniques such as X-ray crystallography and molecular docking studies, which provide insights into intermolecular interactions and binding affinities with various biological targets .

Biological Activities

2.1 Antitumor Activity

Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The benzimidazole moiety is known for its antitumor properties, while the adamantyl group contributes to enhanced activity through improved cellular uptake and interaction with tumor-specific targets .

2.2 Antiviral Properties

The compound has been investigated for its antiviral activity, particularly against influenza viruses and SARS-CoV-2. The adamantyl group is recognized for its ability to inhibit the M2 proton channel of influenza viruses, while recent studies suggest that derivatives may also inhibit viral replication in coronaviruses by targeting specific viral proteins .

2.3 Other Biological Activities

In addition to antitumor and antiviral properties, this compound derivatives have shown promise in various other therapeutic areas:

- Antimicrobial Activity: Exhibiting efficacy against bacterial and fungal infections.

- Anti-inflammatory Effects: Potential use in managing inflammatory diseases due to their ability to modulate immune responses .

- Neuroprotective Properties: Some derivatives have been explored for their role in neurodegenerative diseases, potentially offering protective effects against conditions like Alzheimer’s disease .

Case Studies and Research Findings

Several studies support the therapeutic potential of this compound:

- Study on Dual Inhibition: A recent study synthesized a series of compounds based on this compound and evaluated their dual inhibition capabilities against human casein kinase 2 (CK2) and the M2 protein of influenza viruses. Molecular docking results indicated strong binding affinities, suggesting these compounds could serve as effective multi-target ligands in drug design .

- Cytotoxicity Assays: Various derivatives were tested against cancer cell lines, revealing IC50 values that demonstrate significant cytotoxicity compared to standard chemotherapeutics. The structural modifications influenced their potency, emphasizing the importance of the adamantyl moiety in enhancing biological activity .

Tables

Mecanismo De Acción

The mechanism of action of 2-(1-adamantyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence various biological pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparación Con Compuestos Similares

2-(1-Adamantyl)-1H-benzimidazole can be compared with other similar compounds, such as:

1-Adamantylamine: A precursor in the synthesis of this compound, known for its use in medicinal chemistry.

Benzimidazole: The parent compound, widely studied for its biological activity and therapeutic potential.

Adamantane: The hydrocarbon backbone, known for its stability and use in drug design.

Uniqueness: The combination of the adamantane and benzimidazole structures in this compound provides a unique set of properties, including enhanced stability, rigidity, and potential biological activity, making it a valuable compound for various applications.

Actividad Biológica

2-(1-Adamantyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula: C13H14N2

Molecular Weight: 210.26 g/mol

IUPAC Name: this compound

CAS Number: 23280-73-1

Solubility: Insoluble in water, but soluble in organic solvents.

The adamantane moiety enhances lipophilicity and stability, which are critical for drug design. This unique structure allows the compound to penetrate biological membranes effectively.

Synthesis

The synthesis of this compound has been achieved through various methods, typically involving the cyclization of adamantyl-substituted diamines with aromatic aldehydes or carboxylic acids. For instance:

- Method A: Direct cyclization of 4-(1-adamantyl)-1,2-diaminobenzene with aromatic carboxylic acids under acidic conditions.

- Method B: Condensation reactions using aldehydes in the presence of oxidizing agents like H2O2/HCl.

These methods yield high purity compounds suitable for biological testing .

Antiviral and Antimicrobial Properties

Research indicates that this compound exhibits notable antiviral activity against various viral strains. Studies have shown that derivatives of this compound can inhibit viral replication and have potential applications in treating viral infections such as influenza and HIV .

In antimicrobial assays, compounds based on the benzimidazole scaffold have demonstrated effectiveness against a range of bacteria and fungi. The mechanism is thought to involve disruption of microbial DNA synthesis .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound derivatives. These compounds have shown cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The observed activity correlates with their ability to induce apoptosis and inhibit cell proliferation .

Anti-inflammatory Effects

The incorporation of the adamantane structure has been linked to anti-inflammatory properties. Compounds derived from this compound have been evaluated for their ability to reduce inflammation in various models, suggesting potential use in treating inflammatory diseases .

Study 1: Antiviral Activity Evaluation

A recent study evaluated the antiviral efficacy of several benzimidazole derivatives, including this compound. The compound exhibited a significant reduction in viral load in infected cell cultures, demonstrating its potential as an antiviral agent .

Study 2: Anticancer Screening

In vitro tests on human cancer cell lines revealed that this compound induced apoptosis at micromolar concentrations. The study suggested that further development could lead to new cancer therapeutics based on this scaffold .

Data Summary

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antiviral | Significant | Inhibition of viral replication |

| Antimicrobial | Effective against bacteria/fungi | Disruption of DNA synthesis |

| Anticancer | Cytotoxic to cancer cells | Induction of apoptosis |

| Anti-inflammatory | Reduces inflammation | Inhibition of pro-inflammatory cytokines |

Propiedades

IUPAC Name |

2-(1-adamantyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-2-4-15-14(3-1)18-16(19-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJQLKDAEBGCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NC5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177850 | |

| Record name | 2-(1-Adamantyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23280-73-1 | |

| Record name | 2-(1-Adamantyl)benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023280731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Adamantyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.